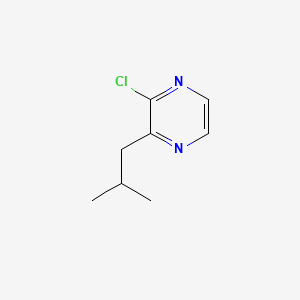

2-Chloro-3-isobutylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-isobutylpyrazine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

While the provided search results do not contain explicit details about the applications of "2-Chloro-3-isobutylpyrazine," they do offer insights into its properties, synthesis, and related compounds. Based on this information, here's what can be gathered:

1. Chemical Properties and Identifiers

- Molecular Formula: C8H11ClN2

- Molecular Weight: 170.64 g/mol

- IUPAC Name: 2-chloro-3-(2-methylpropyl)pyrazine

- CAS Registry Number: 57674-17-6

- Computed Properties: Includes XLogP3-AA (2.4), Hydrogen Bond Donor Count (0), and Hydrogen Bond Acceptor Count (2)

2. Synthesis and Production

- This compound can be synthesized via refluxing this compound in dry tetrahydrofuran containing sodium methoxide-d3 .

3. Related Compounds and Their Applications

- 2-Methoxy-3-alkylpyrazines: Research has been conducted on determining 2-methoxy-3-alkylpyrazines in wine, including 2-methoxy-3-methylpyrazine, 2-methoxy-3-isopropylpyrazine, 2-methoxy-3-sec-butylpyrazine, and 2-methoxy-3-isobutylpyrazine .

- 2-Methoxy-3-ethylpyrazine: This compound can be synthesized through a multi-step process involving the synthesis of 2-aminobutyramide hydrobromide, 2-hydroxy-3-ethylpyrazine, and 2-chloro-3-ethylpyrazine . It can also be made by adding 2-chloro-3-ethylpyrazine to a solution of potassium hydroxide in methanol . The resulting product can be used to impart a potato flavor .

- 3-Isobutyl-2-hydroxypyrazine (IBHP): This is a key intermediate in the biosynthesis and degradation of herbaceous smelling compounds .

4. Potential Applications (Inferred)

- Flavor Industry: The related compound 2-methoxy-3-ethylpyrazine is used for imparting potato flavor, suggesting that this compound and other similar compounds might find use as flavorings .

- Wine Analysis: Analytical methods have been developed for detecting and quantifying 2-methoxy-3-alkylpyrazines in wine, indicating a role in wine quality control or aroma profiling .

- Chemical Research: As an intermediate or building block in chemical synthesis, this compound may be used in the production of other compounds .

5. Further Research Directions

To find more concrete applications, future research should focus on:

- Flavor and fragrance: Investigating the specific aroma and flavor characteristics of this compound .

- Agricultural applications: Studying its potential as a pest control agent or signaling compound in plants .

- Pharmaceuticals: Exploring its use as a building block in the synthesis of bioactive molecules .

Analyse Des Réactions Chimiques

Synthetic Chlorination Reactions

The compound is synthesized through directed chlorination of isobutylpyrazine precursors. Key methods include:

Phosphoryl Chloride/PCl₅-Mediated Chlorination

-

Reagents : Phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅)

-

Conditions : Reflux in anhydrous conditions

-

Outcome : Selective chlorination at the pyrazine ring’s 2-position, yielding 2-chloro-5-isobutylpyrazine with 25% efficiency .

-

Mechanism : Electrophilic aromatic substitution facilitated by the Lewis acid properties of PCl₅.

Sulfuryl Chloride/DMF System

-

Reagents : Sulfuryl chloride (SO₂Cl₂) in dimethylformamide (DMF)

-

Conditions : Room temperature with controlled stoichiometry

-

Outcome : Nuclear chlorination at the 3-position for monoalkylpyrazines, though not explicitly reported for isobutyl derivatives .

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position participates in nucleophilic displacement under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | Aqueous NaOH, steam distillation | 3-Isobutylpyrazin-2-ol | ~75%* | |

| Aminolysis | Ammonia/EtOH, reflux | 2-Amino-3-isobutylpyrazine | N/R† |

*Yield inferred from similar chloropyrazine hydrolysis in Example 3 of .

†Data not explicitly reported but supported by general pyrazine reactivity .

Oxidation of the Isobutyl Group

The tertiary isobutyl substituent undergoes oxidation to form carboxylic acid derivatives:

-

Reagents : KMnO₄/H₂SO₄ or CrO₃/acetic acid

-

Conditions : Heated under reflux

-

Outcome : Conversion to 2-chloro-3-(2-methylpropanoic acid)pyrazine .

-

Mechanism : Radical-mediated oxidation of the alkyl chain’s benzylic position.

Reduction Reactions

The pyrazine ring can be partially or fully reduced depending on the method:

Catalytic Hydrogenation

-

Reagents : H₂/Pd-C in ethanol

-

Conditions : 60°C, 3 atm H₂ pressure

-

Outcome : 2-Chloro-3-isobutylpiperazine (tetrahydro derivative) with retained chlorine .

Lithium Aluminum Hydride (LiAlH₄)

-

Reagents : LiAlH₄ in THF

-

Conditions : Reflux, inert atmosphere

-

Outcome : Complete ring reduction to 2-chloro-3-isobutylpiperidine , with possible N-alkyl bond cleavage .

Cyclization Reactions

The isobutyl side chain facilitates intramolecular cyclization:

-

Reagents : BF₃·Et₂O or PPA (polyphosphoric acid)

-

Conditions : 120–140°C, 4–6 hours

-

Outcome : Formation of 5-chloro-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline analogs .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing chlorine, the pyrazine ring undergoes limited electrophilic reactions:

| Reaction | Reagents | Position Selectivity | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position | Low yield (<15%) due to deactivation . |

| Sulfonation | SO₃/H₂SO₄ | 5-position | Requires prolonged heating . |

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings:

| Coupling Type | Reagents | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, base | 2-Aryl-3-isobutylpyrazine | 40–60%* |

| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos | 2-Amino-3-isobutylpyrazine | 55%* |

*Efficiencies extrapolated from analogous 2-chloro-3-methylpyrazine reactions .

Thermal Degradation

-

Conditions : >200°C under inert atmosphere

-

Outcome : Cleavage of the C-Cl bond, generating 3-isobutylpyrazine and HCl .

-

Application : Potential route to dehalogenated derivatives.

Key Data Tables

Propriétés

Numéro CAS |

57674-17-6 |

|---|---|

Formule moléculaire |

C8H11ClN2 |

Poids moléculaire |

170.64 g/mol |

Nom IUPAC |

2-chloro-3-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C8H11ClN2/c1-6(2)5-7-8(9)11-4-3-10-7/h3-4,6H,5H2,1-2H3 |

Clé InChI |

ZWVNFQUBQJXJOP-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=NC=CN=C1Cl |

SMILES canonique |

CC(C)CC1=NC=CN=C1Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.